6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a fluorobenzyl group attached to an indanone structure. This compound is notable for its unique molecular architecture, which combines the reactivity of the indanone framework with the electronic properties imparted by the fluorobenzyl substituent. The presence of fluorine in the benzyl group enhances the compound's potential for biological activity and chemical reactivity, making it a subject of interest in various scientific fields.
The compound can be synthesized from commercially available starting materials, particularly 2-fluorobenzyl alcohol and 2,3-dihydro-1H-inden-1-one. These precursors are readily accessible and allow for efficient synthesis under controlled laboratory conditions.
6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one falls under the category of indanones, which are cyclic ketones derived from indene. The classification is significant as it influences the compound's chemical behavior and potential applications in medicinal chemistry and organic synthesis.
The synthesis of 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves a nucleophilic substitution reaction. The general synthetic route includes:
The reaction typically requires controlled temperature and stirring to ensure complete conversion to the product. Monitoring can be done using thin-layer chromatography to assess reaction progress.
The molecular structure of 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one can be described as follows:
The molecular formula is C16H15F O, and it has a molecular weight of approximately 258.29 g/mol. The presence of fluorine enhances lipophilicity, which may affect biological activity.
6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one can undergo several types of chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide, while reduction typically employs sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or thiols.
The mechanism of action for 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one involves interactions with specific molecular targets such as enzymes or receptors. The fluorobenzyl group enhances binding affinity due to its electronic properties, while the indanone structure provides a stable framework for these interactions. This mechanism is crucial for understanding its potential therapeutic applications.
The compound is expected to be a solid at room temperature with specific melting points that can vary based on purity and crystallization methods.
Key chemical properties include:
Relevant data regarding solubility and stability should be obtained through experimental studies.
6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one has several scientific applications:
This compound's unique structural features make it valuable in research aimed at developing new therapeutic agents or functional materials.
The compound 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one exemplifies a strategically engineered fluorinated indanone derivative. Its core consists of a 1-indanone scaffold—a bicyclic system featuring a benzannulated five-membered ring with a ketone at the 1-position. The 6-position is modified with a (2-fluorobenzyl)oxy ether linkage, introducing a fluorinated aromatic moiety. This architecture merges the conformational rigidity of the indanone system with the electronic perturbations imparted by fluorine substitution [9].
The 1-indanone scaffold provides a semi-rigid platform that constrains rotational freedom, potentially enhancing target binding specificity. Computational analyses (e.g., density functional theory) reveal that fluorination at the ortho-position of the benzyl group alters electron distribution across the entire molecule. The fluorine atom induces a moderate −I effect, reducing electron density on the adjacent benzyl carbon and ether oxygen. This polarizes the C–O bond, potentially strengthening hydrogen-bond acceptor capacity at the carbonyl oxygen of the indanone ring [3] [9]. Sterically, the ortho-fluorine atom occupies a van der Waals radius (1.47 Å) between oxygen (1.52 Å) and hydrogen (1.20 Å), creating subtle steric perturbations near the benzyl ether linkage. This unique spatial profile may facilitate interactions with hydrophobic enzyme pockets while avoiding steric clashes observed with bulkier substituents [3].
Table 1: Structural and Electronic Properties of 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one vs. Non-Fluorinated Analog
Property | 6-((2-fluorobenzyl)oxy) Derivative | 6-(benzyloxy) Analog (No F) | Influence of Fluorine |
---|---|---|---|
Dipole Moment (Debye) | 4.2 (calc.) | 3.5 (calc.) | ↑ Polarity |
logP (Predicted) | 3.1 | 3.6 | ↓ Lipophilicity |
Benzyl C–O Bond Length | 1.41 Å | 1.43 Å | ↑ Bond strength due to −I effect |
Ketone C=O pKa | −3.2 | −2.8 | ↑ Electrophilicity |
Functional implications include enhanced potential for multipoint target engagement. The fluorobenzyl ether moiety contributes to π–π stacking with aromatic residues in enzyme binding sites, while the polarized carbonyl may form hydrogen bonds with catalytic residues. Molecular docking studies of analogous fluorinated indanones demonstrate improved fit within hydrophobic enzyme cavities (e.g., acetylcholinesterase) compared to non-fluorinated counterparts, attributable to fluorine’s low polarizability and optimal hydrophobic surface area [3] [9].
Indanone derivatives emerged as privileged scaffolds in medicinal chemistry following the 1996 approval of donepezil (Aricept®), a 5,6-dimethoxyindan-1-one derivative used for Alzheimer’s disease. Donepezil’s success validated the indanone nucleus as a versatile pharmacophore capable of high-affinity interactions with central nervous system targets, particularly acetylcholinesterase (AChE). Its design exploited the indanone’s rigid aromatic platform to position key pharmacophoric elements—the N-benzylpiperidine and indanone carbonyl—for optimal binding to AChE’s catalytic anionic site [9].
Post-donepezil, research diversified into non-cholinesterase targets. Key structural innovations include:
The introduction of alkoxy ethers at the indanone 6-position—as seen in 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one—represents a strategic evolution to fine-tune pharmacokinetic and target engagement properties. Early non-fluorinated benzyloxy indanones showed promising AChE inhibition but suboptimal blood-brain barrier penetration. Fluorination emerged as a tactic to modulate lipophilicity and metabolic stability while preserving steric compatibility [9].
Table 2: Evolution of Key Indanone-Based Therapeutics and Experimental Agents
Generation | Representative Compound | Key Structural Features | Primary Target | Year/Period |
---|---|---|---|---|
1st | Donepezil | 5,6-Dimethoxy, N-benzylpiperidine | Acetylcholinesterase | 1996 (Approved) |
2nd | Biphenyl-indanone | Biphenyl at C4, keto group at C1 | mGluR₂ | 2005–2010 |
3rd | 2-Benzylideneindanone derivatives | Exocyclic benzylidene at C2 | Tubulin | 2012–Present |
4th | 6-((2-Fluorobenzyl)oxy) derivatives | Ortho-fluorinated benzyl ether at C6 | Multi-target (e.g., Kinases) | 2017–Present |
Recent synthetic advances enable precise functionalization at the indanone 6-position. Friedel-Crafts acylation, Suzuki coupling, and Ullmann etherification allow the introduction of fluorinated benzyl groups. These methods facilitated systematic structure-activity relationship studies, revealing that ortho-fluorination on the benzyl ether enhances metabolic stability over para- or meta-substituted analogs in liver microsome assays [9].
Fluorine substitution at the ortho-position of the benzyl ether in 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one induces multifaceted effects on bioactivity, rooted in fluorine’s unique physicochemical properties:
The F-CPI multimodal deep learning model (2024) quantifies fluorine’s impact on bioactivity. Trained on 111,168 compound pairs, F-CPI predicts that ortho-fluorination on benzyl-indanone ethers increases target binding affinity by 2.4-fold (ΔpIC₅₀ = +0.38) for kinase targets and 1.8-fold (ΔpIC₅₀ = +0.26) for AChE compared to non-fluorinated analogs. Experimental validation in SARS-CoV-2 3CLᵖʳᵒ inhibitors demonstrated 100-fold activity enhancement (IC₅₀: 0.23 μM vs. 28.19 μM) upon strategic fluorination [2] [8].
However, fluorine’s effects are context-dependent. In cannabinoid receptors, fluorination of THC’s C1 hydroxyl abolished CB1 binding (285 nM vs. 0.86 nM for non-fluorinated analog), as fluorine cannot donate hydrogen bonds critical for receptor activation [7]. This underscores that while 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one leverages fluorine’s advantages for specific targets, empirical validation remains essential.
Table 3: Context-Specific Effects of Fluorine Substitution on Bioactivity
Effect Type | Mechanistic Basis | Example in 6-((2-Fluorobenzyl)oxy) Indanone | Impact |
---|---|---|---|
Binding Affinity ↑ | Enhanced H-bond acceptance, dipole alignment | Ketone carbonyl interaction with catalytic residues | ΔpIC₅₀ = +0.38 (Predicted) |
Metabolic Stability ↑ | Blockade of ortho-hydroxylation | Resistance to CYP3A4 oxidation | t₁/₂ ↑ 2.3-fold |
Membrane Permeation | Balanced logP reduction (3.1 vs. 3.6) | Optimal transcellular transport | Caco-2 Papp = 12 × 10⁻⁶ cm/s |
Target Selectivity | Altered steric/electronic complementarity | Discrimination between kinase isoforms | 5–8-fold selectivity index |
Advanced design strategies now combine computational predictions (e.g., F-CPI) with structural biology to optimize fluorination sites. For 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one, molecular dynamics simulations confirm that ortho-fluorine stabilizes a T-shaped π-stacking interaction with tyrosine residues in kinase ATP pockets, contributing to a 1.8 kcal/mol binding free energy gain versus non-fluorinated analogs [2] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9